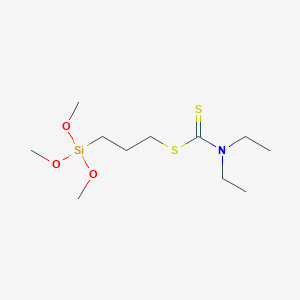
3-(Trimethoxysilyl)propyl diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethoxysilyl)propyl diethylcarbamodithioate is an organosilicon compound with the molecular formula C11H25NO3S2Si and a molecular weight of 311.54 g/mol . This compound is known for its unique chemical structure, which includes a trimethoxysilyl group and a diethylcarbamodithioate moiety. It is used in various applications, particularly in the field of materials science and surface modification.
Vorbereitungsmethoden
The synthesis of 3-(Trimethoxysilyl)propyl diethylcarbamodithioate typically involves the reaction of 3-(Trimethoxysilyl)propylamine with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction parameters, such as temperature and pressure .
Analyse Chemischer Reaktionen
3-(Trimethoxysilyl)propyl diethylcarbamodithioate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of crosslinked networks.
Substitution: The diethylcarbamodithioate moiety can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include water for hydrolysis and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Trimethoxysilyl)propyl diethylcarbamodithioate has a wide range of scientific research applications, including:
Surface Modification: It is used to modify the surface properties of materials, such as silica nanoparticles, to enhance their compatibility with organic matrices.
Polymer Chemistry: It serves as a coupling agent in the synthesis of polymer composites, improving the adhesion between inorganic fillers and organic polymers.
Biomedical Applications: The compound is used in the development of antimicrobial coatings and sealants, providing enhanced resistance to microbial colonization.
Nanotechnology: It is employed in the functionalization of carbon nanotubes and other nanomaterials to improve their dispersion and stability in various solvents.
Wirkmechanismus
The mechanism of action of 3-(Trimethoxysilyl)propyl diethylcarbamodithioate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the crosslinking and adhesion properties of the compound. The diethylcarbamodithioate moiety can interact with various molecular targets, such as metal ions, through coordination bonds, enhancing the compound’s functionality in various applications .
Vergleich Mit ähnlichen Verbindungen
3-(Trimethoxysilyl)propyl diethylcarbamodithioate can be compared with other similar compounds, such as:
3-(Trimethoxysilyl)propyl methacrylate: This compound also contains a trimethoxysilyl group but has a methacrylate moiety instead of a diethylcarbamodithioate group.
(3-Glycidyloxypropyl)trimethoxysilane: This compound has a glycidyloxypropyl group and is used in the functionalization of various materials, including carbon nanotubes and silica nanoparticles.
3-(Diethylamino)propyl trimethoxysilane: This compound contains a diethylamino group and is used in the surface modification of materials to enhance their compatibility with organic matrices.
The uniqueness of this compound lies in its diethylcarbamodithioate moiety, which provides distinct chemical reactivity and functionality compared to other similar compounds.
Eigenschaften
CAS-Nummer |
143673-96-5 |
|---|---|
Molekularformel |
C11H25NO3S2Si |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
3-trimethoxysilylpropyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H25NO3S2Si/c1-6-12(7-2)11(16)17-9-8-10-18(13-3,14-4)15-5/h6-10H2,1-5H3 |
InChI-Schlüssel |
XQLIERJPTOWFJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SCCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


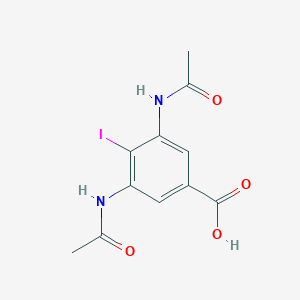
![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)
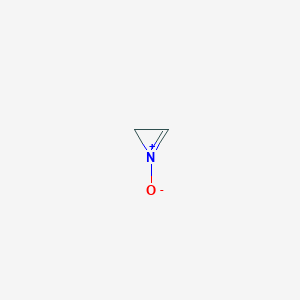
![N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine](/img/structure/B12557162.png)

![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
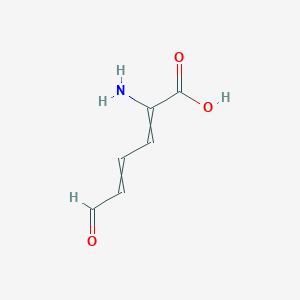
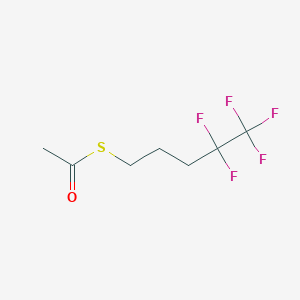
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)

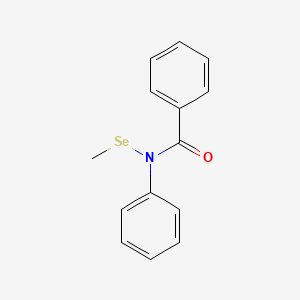
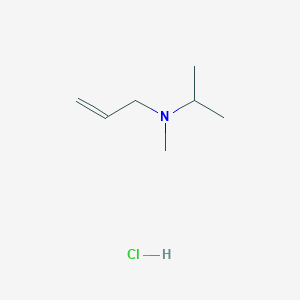
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)
